An impurity of the antifungal agent Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
CAS No.: 871550-15-1
Cat. No.: VC21333390
Molecular Formula: C15H14FN9O
Molecular Weight: 355.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 871550-15-1 |
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Molecular Formula | C15H14FN9O |
Molecular Weight | 355.33 g/mol |
IUPAC Name | 2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Standard InChI | InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 |
Standard InChI Key | MMBHIHSCHXTGOX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O |
Canonical SMILES | C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O |
Appearance | Solid powder |
Chemical Identity and Structure
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is identified by the CAS number 871550-15-1 and possesses the molecular formula C₁₅H₁₄FN₉O with a molecular weight of 355.33 g/mol . The compound's IUPAC name is alpha-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-alpha-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol . This chemical structure contains a 2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl moiety attached to a carbon that also bears a 1,2,4-triazole group and a hydroxyl group, with an additional 1,2,4-triazole linked via a methylene bridge.
The compound is structurally related to fluconazole but differs in that one fluorine atom from the difluorophenyl group has been replaced by a triazole ring. This structural modification creates a compound that retains some characteristics of fluconazole while introducing new chemical properties and potentially different biological activities. The presence of three triazole rings in the structure enhances its nitrogen content and potentially its binding interactions with target molecules.
Physical and Chemical Properties
4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exhibits distinctive physical and chemical properties that influence its behavior in research applications. These properties are summarized in the following table:
The relatively high melting and boiling points indicate strong intermolecular forces, likely due to the presence of multiple nitrogen atoms and a hydroxyl group capable of hydrogen bonding. The negative LogP value (-0.48) suggests hydrophilicity, which is consistent with the presence of multiple nitrogen-containing heterocyclic rings and a hydroxyl group . This property profile distinguishes it from fluconazole and may affect its solubility, absorption, and distribution characteristics in biological systems.
Mechanism of Action
The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole appears to be similar to that of fluconazole and other azole antifungals. It inhibits fungal growth through two primary mechanisms:
First, the compound binds to the fungal cell membrane, disrupting its integrity and the structure of the cell wall, which ultimately leads to fungal cell death . This interaction with the membrane alters its permeability and compromises its essential barrier function.
Second, and perhaps more significantly, 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole inhibits cytochrome P450-dependent enzymes, particularly 14α-demethylase, which is involved in the synthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells. By inhibiting ergosterol production, the compound prevents the formation of a functional cell membrane, leading to increased permeability, loss of cellular contents, and ultimately fungal cell death .
Synthesis and Structural Characterization
Synthesis Approaches
While the search results do not provide specific synthetic routes for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, they do reference general approaches for fluconazole derivatives that might be adaptable. The synthesis of fluconazole typically involves either triazole ring-closure approaches or reactions utilizing Grignard reagents .
One synthetic approach for fluconazole derivatives involves the reaction of dichloroacetone with triazole, followed by reaction with arylmagnesium bromides . Another method includes the condensation of bis-triazole substituted styrenes . These general approaches might be modified to incorporate a triazole ring in place of one fluorine atom to synthesize 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole.
For isotopically labeled analogs, such as deuterated versions, ruthenium nanocatalysts can facilitate hydrogen isotope exchange, allowing selective deuteration of triazole rings . This approach has been used for fully deuterated triazole rings in fluconazole and might be applicable to 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole as well.
Structural Characterization
The structural characterization of azole compounds like 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically employs multiple spectroscopic techniques. While specific spectral data for this compound is not provided in the search results, reference techniques used for fluconazole include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can provide detailed structural information, including chemical shifts and coupling constants .
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Mass Spectrometry: Techniques such as Electron Impact (EI), Fast Atom Bombardment (FAB), and MS/MS can help confirm the molecular weight and fragmentation pattern .
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Infrared (IR) and Raman spectroscopy: These complementary vibrational spectroscopy techniques help identify functional groups and confirm structural features .
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High-Performance Thin Layer Chromatography (HPTLC): This can be used for simultaneous determination and quantification of fluconazole and its impurities, including 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole .
Research Applications and Significance
Research Tool in Antifungal Development
As a structural analog of fluconazole, 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole serves as an important research tool in the development of new antifungal agents. Since the patent protecting fluconazole expired in 2005, there has been significant interest in developing structurally related derivatives with improved properties .
The synthesis and study of fluconazole analogs like 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole provide insights into structure-activity relationships, potentially leading to the discovery of compounds with enhanced antifungal activity, broader spectrum, or reduced resistance development. These studies contribute to the ongoing effort to address the growing problem of antifungal resistance, particularly in immunocompromised patients .
Future Research Directions
Research on 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole and related compounds continues to evolve, with several promising directions:
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